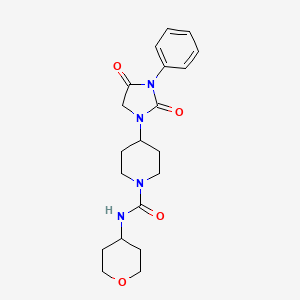
4-(2,4-dioxo-3-phenylimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2,4-dioxo-3-phenylimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H26N4O4 and its molecular weight is 386.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of imidazolidine derivatives, characterized by the presence of a piperidine ring and an oxan moiety. Its structural formula can be represented as follows:
Research indicates that compounds similar to This compound often exhibit biological activities through various mechanisms:
- Tubulin Inhibition : Many derivatives act as tubulin inhibitors, disrupting microtubule dynamics which is crucial for cell division. This mechanism has been confirmed in studies involving cell lines such as DU-145 prostate cancer cells, where compounds demonstrated significant antiproliferative effects .
- Antioxidant Activity : Some studies suggest that imidazolidine derivatives possess antioxidant properties that can mitigate oxidative stress in cells, potentially offering protective effects against cellular damage .
- Modulation of Receptor Activity : The compound may interact with specific receptors, influencing pathways related to cell survival and apoptosis. This is particularly relevant in the context of cancer therapeutics .
Pharmacological Profile
The biological activity of the compound has been assessed through various assays:
| Assay Type | Description | Findings |
|---|---|---|
| Antiproliferative Assay | Evaluates the ability to inhibit cancer cell growth | IC50 values in low micromolar range (120 nM) |
| Tubulin Binding Assay | Measures the interaction with tubulin | Confirmed binding at colchicine site |
| Antioxidant Assay | Assesses the capacity to scavenge free radicals | Significant reduction in oxidative markers |
Case Studies
Several studies have highlighted the effectiveness of similar compounds:
- Prostate Cancer Treatment : A study demonstrated that derivatives similar to this compound inhibited DU-145 cell proliferation significantly, suggesting potential for prostate cancer therapy .
- Neuroprotective Effects : Research indicated that certain imidazolidine derivatives exhibited neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures .
- In Vivo Studies : Animal models have been used to evaluate the efficacy and safety profile of these compounds. Results showed promising outcomes in tumor reduction with manageable side effects, highlighting their therapeutic potential .
Eigenschaften
IUPAC Name |
4-(2,4-dioxo-3-phenylimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c25-18-14-23(20(27)24(18)17-4-2-1-3-5-17)16-6-10-22(11-7-16)19(26)21-15-8-12-28-13-9-15/h1-5,15-16H,6-14H2,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHVTKYZKHHVDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)NC4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














